(1R)-(-)-Succinato de dimenthilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

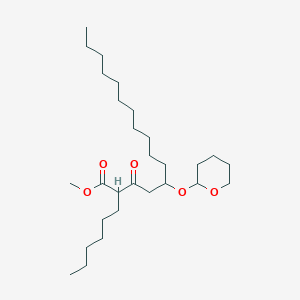

“Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate” is a complex organic compound. The name suggests it contains two (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl groups attached to a succinate .

Molecular Structure Analysis

The molecular structure of similar compounds, such as (1R,2S,5R)-menthol, has been studied using techniques like X-ray diffraction, NMR, and IR spectroscopy .

Aplicaciones Científicas De Investigación

Regulación de la secreción de insulina

El succinato actúa como un metabolito similar a una hormona y estimula la secreción de insulina a través de un mecanismo dependiente de SUCNR1-Gq-PKC en las células β humanas . Los ratones con deficiencia específica de Sucnr1 en las células β muestran tolerancia deteriorada a la glucosa y secreción de insulina con una dieta alta en grasas, lo que indica que SUCNR1 es esencial para preservar la insulina .

2. Regulador de la función de las células mieloides en la inflamación El eje succinato-receptor 1 de succinato (SUCNR1) es un regulador esencial de la homeostasis tisular . La señalización del succinato a través de SUCNR1 guía respuestas divergentes en las células inmunitarias, que son dependientes del tejido y del contexto . Esto tiene implicaciones para la progresión del daño tisular y la resolución de la inflamación en el sistema nervioso central (SNC) .

Función en la gestión de la diabetes

El eje succinato-receptor 1 de succinato (SUCNR1) juega un papel en la diabetes, con un posible uso del succinato como biomarcador y la nueva perspectiva de apuntar a SUCNR1 para controlar las complicaciones asociadas con la diabetes .

Mecanismo De Acción

Target of Action

The primary target of (1R)-(-)-Dimenthyl succinate, also known as bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate or bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, is the Succinate Receptor 1 (SUCNR1) . SUCNR1 is expressed in various cells and tissues and plays a crucial role in regulating tissue homeostasis .

Mode of Action

The interaction of (1R)-(-)-Dimenthyl succinate with SUCNR1 leads to increases in calcium and inositol-3-phosphate (IP) levels and inhibition of cyclic adenosine monophosphate (cAMP) formation . On the other hand, succinate stimulates cAMP formation in cardiomyocytes and platelets, and also promotes calcium accumulation .

Biochemical Pathways

(1R)-(-)-Dimenthyl succinate is an essential circulating metabolite within the tricarboxylic acid (TCA) cycle and functions as a substrate for succinate dehydrogenase (SDH), thereby contributing to energy production in fundamental mitochondrial metabolic pathways . Aberrant changes in succinate concentrations have been associated with pathological states .

Pharmacokinetics

The plasma succinate concentration measured in rodents varies from 6 to 20 μM, while human serum and plasma levels range from 2 – 3 to 2 – 20 μM respectively . The urinary succinate concentration in mice in physiological conditions is about 20 – 30 μM . Considering the EC 50 values for succinate in humans and mice (56 ± 8 and 28 ± 5 μM respectively), the levels of this endogenous ligand in plasma and urine in physiological conditions are too low to activate the receptor .

Result of Action

The result of the action of (1R)-(-)-Dimenthyl succinate is the stimulation of insulin secretion via a SUCNR1-Gq-PKC–dependent mechanism in human β cells . Mice with β cell–specific Sucnr1 deficiency exhibited impaired glucose tolerance and insulin secretion on a high-fat diet, indicating that SUCNR1 is essential for preserving insulin secretion in diet-induced insulin resistance .

Action Environment

Environmental factors such as CO2-limiting conditions can affect the succinate product ratio during carbohydrate fermentation . Under such conditions, less succinate and more ethanol are formed . The fermentation product ratio remained constant at pH values from 6.0 to 7.4 . More succinate was produced when hydrogen was present in the gas phase .

Propiedades

IUPAC Name |

bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXZAUAIVAZWFN-KQFPAPQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCC(=O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B116809.png)

![thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B116816.png)